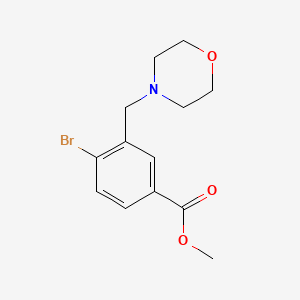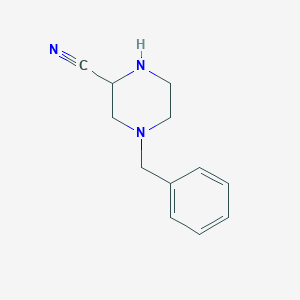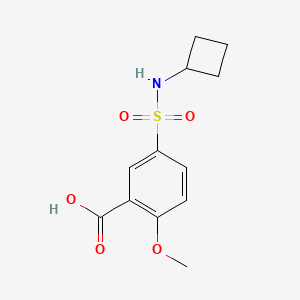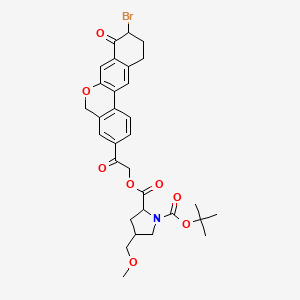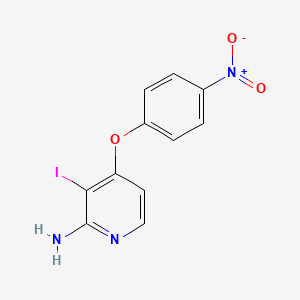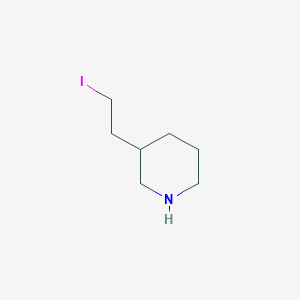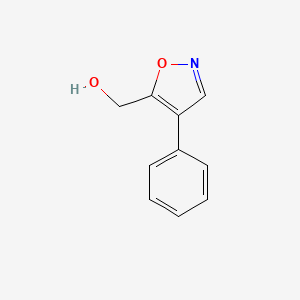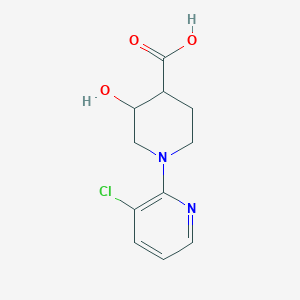
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a piperidine carboxylic acid moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the 3-position.
Piperidine Ring Formation: The piperidine ring is then constructed through a cyclization reaction, often involving the use of a suitable amine and a carboxylic acid derivative.
Final Assembly: The final step involves the coupling of the pyridine and piperidine moieties to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Chloro-2-pyridinyl)-3-hydroxy-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
3-Chloropyridine-2-carboxylic acid: Lacks the piperidine ring and hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-3-chloropyridine: Similar structure but without the piperidine carboxylic acid moiety, leading to different reactivity and applications.
4-Piperidinecarboxylic acid: Does not contain the pyridine ring, resulting in distinct chemical behavior and uses.
Properties
CAS No. |
850040-09-4 |
|---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-4-13-10(8)14-5-3-7(11(16)17)9(15)6-14/h1-2,4,7,9,15H,3,5-6H2,(H,16,17) |
InChI Key |
ULZFXWKIAJEOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C(=O)O)O)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


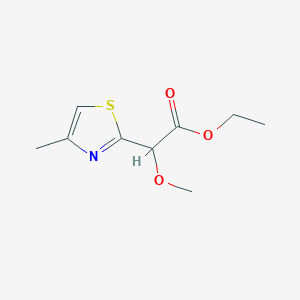
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)

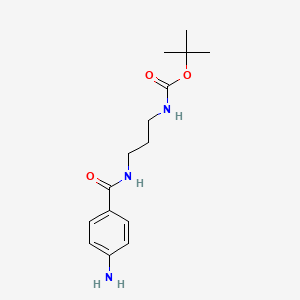
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)
